2-(3-Fluoro-2-methylphenyl)thiazole-4-carboxylic Acid
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Overview
Description
2-(3-Fluoro-2-methylphenyl)thiazole-4-carboxylic Acid is a heterocyclic compound that features a thiazole ring substituted with a 3-fluoro-2-methylphenyl group at the 2-position and a carboxylic acid group at the 4-position. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-2-methylphenyl)thiazole-4-carboxylic Acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-fluoro-2-methylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to the thiazole derivative using an oxidizing agent such as bromine or iodine .
Industrial Production Methods
Industrial production methods for thiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-2-methylphenyl)thiazole-4-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the 5-position.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Electrophilic reagents like bromine or chlorinating agents are used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
2-(3-Fluoro-2-methylphenyl)thiazole-4-carboxylic Acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory properties and potential therapeutic applications.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-2-methylphenyl)thiazole-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in inflammation and cancer .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic Acid
- 4-Methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylic Acid
- 2-(Trifluoromethyl)thiazole-4-carboxylic Acid
Uniqueness
2-(3-Fluoro-2-methylphenyl)thiazole-4-carboxylic Acid is unique due to the presence of the 3-fluoro-2-methylphenyl group, which imparts distinct electronic and steric properties. This substitution can enhance its biological activity and specificity compared to other thiazole derivatives .
Properties
Molecular Formula |
C11H8FNO2S |
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Molecular Weight |
237.25 g/mol |
IUPAC Name |
2-(3-fluoro-2-methylphenyl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C11H8FNO2S/c1-6-7(3-2-4-8(6)12)10-13-9(5-16-10)11(14)15/h2-5H,1H3,(H,14,15) |
InChI Key |
SLQDZLOYKQMKBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1F)C2=NC(=CS2)C(=O)O |
Origin of Product |
United States |
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